2-[2-Methoxy-4-[[(1-phenylbenzimidazol-5-yl)amino]methyl]phenoxy]ethanol
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Overview
Description
2-[2-Methoxy-4-[[(1-phenylbenzimidazol-5-yl)amino]methyl]phenoxy]ethanol is a complex organic compound that features a benzimidazole moiety. Benzimidazole derivatives are known for their diverse pharmacological activities, including antimicrobial, anticancer, antiviral, antiparasitic, antihypertensive, and anti-inflammatory properties . This compound’s unique structure makes it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-Methoxy-4-[[(1-phenylbenzimidazol-5-yl)amino]methyl]phenoxy]ethanol typically involves multiple steps:
Formation of Benzimidazole Core: The benzimidazole core can be synthesized by condensing ortho-phenylenediamine with formic acid or trimethyl orthoformate. This reaction is usually carried out under acidic conditions and elevated temperatures.
Substitution Reactions: The next step involves introducing the phenyl and methoxy groups. This can be achieved through electrophilic aromatic substitution reactions using appropriate reagents and catalysts.
Ether Formation: The final step involves the formation of the ether linkage by reacting the substituted benzimidazole with 2-methoxyphenol under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes using continuous flow reactors, high-throughput screening for optimal reaction conditions, and employing catalysts to increase yield and reduce reaction time .
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzimidazole moiety, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the nitro groups (if present) on the benzimidazole ring, converting them to amines.
Substitution: The compound can participate in nucleophilic and electrophilic substitution reactions, especially at the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents such as halogens, nitrating agents, and sulfonating agents are employed under various conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzimidazole N-oxides, while reduction can produce amine derivatives .
Scientific Research Applications
2-[2-Methoxy-4-[[(1-phenylbenzimidazol-5-yl)amino]methyl]phenoxy]ethanol has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Mechanism of Action
The mechanism of action of 2-[2-Methoxy-4-[[(1-phenylbenzimidazol-5-yl)amino]methyl]phenoxy]ethanol involves its interaction with specific molecular targets:
Comparison with Similar Compounds
Similar Compounds
Benzimidazole: The parent compound, known for its broad-spectrum pharmacological activities.
2-Phenylbenzimidazole: Similar structure but lacks the methoxy and ethanol groups, affecting its solubility and bioavailability.
1-Phenylbenzimidazole: Another derivative with different substitution patterns, leading to varied biological activities.
Uniqueness
2-[2-Methoxy-4-[[(1-phenylbenzimidazol-5-yl)amino]methyl]phenoxy]ethanol is unique due to its specific substitution pattern, which enhances its solubility, bioavailability, and interaction with molecular targets. This makes it a valuable compound for further research and potential therapeutic applications .
Properties
Molecular Formula |
C23H23N3O3 |
---|---|
Molecular Weight |
389.4 g/mol |
IUPAC Name |
2-[2-methoxy-4-[[(1-phenylbenzimidazol-5-yl)amino]methyl]phenoxy]ethanol |
InChI |
InChI=1S/C23H23N3O3/c1-28-23-13-17(7-10-22(23)29-12-11-27)15-24-18-8-9-21-20(14-18)25-16-26(21)19-5-3-2-4-6-19/h2-10,13-14,16,24,27H,11-12,15H2,1H3 |
InChI Key |
FNNZOQPZURDRII-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=CC(=C1)CNC2=CC3=C(C=C2)N(C=N3)C4=CC=CC=C4)OCCO |
Origin of Product |
United States |
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